molecular formula C9H14ClN3O2 B8106748 1-(3,5-Dimethoxyphenyl)guanidine hydrochloride

1-(3,5-Dimethoxyphenyl)guanidine hydrochloride

Cat. No.: B8106748
M. Wt: 231.68 g/mol
InChI Key: LWFDNUQEKKJFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)guanidine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O2 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,5-Dimethoxyphenyl)guanidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological activity, and therapeutic potential, supported by data tables and case studies from diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of guanidine with 3,5-dimethoxybenzaldehyde. The resulting product is characterized by its guanidine moiety, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of guanidine derivatives. For instance, this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC = 0.12 to 4 µg/mL
    • Against Escherichia coli: MIC = 2 µg/mL
    • Against Acinetobacter baumannii: MIC = 4 µg/mL

These values indicate significant antibacterial activity, especially against multi-drug resistant strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that guanidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • IC50 Values for COX Inhibition :
    • COX-1: IC50 = 19.45 ± 0.07 μM
    • COX-2: IC50 = 42.1 ± 0.30 μM

These findings suggest that the compound may serve as a potential anti-inflammatory agent by modulating COX activity .

Case Study 1: Efficacy in Patients with Lambert-Eaton Myasthenic Syndrome (LEMS)

In a clinical context, guanidine compounds have been used therapeutically for patients with LEMS. A study reported improvements in muscle strength and reductions in symptoms when treated with guanidine chloride at doses ranging from 20 to 30 mg/kg/day. Side effects included paresthesias and gastrointestinal disturbances .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, a series of guanidine derivatives were screened against various bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against clinical isolates of resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of guanidine compounds is often linked to their structural characteristics. The presence of electron-donating groups such as methoxy substituents enhances their interaction with biological targets.

Compound MIC (µg/mL) Target
1-(3,5-Dimethoxyphenyl)guanidine0.12 - 4Staphylococcus aureus
Guanidine derivative A2Escherichia coli
Guanidine derivative B4Acinetobacter baumannii

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFDNUQEKKJFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.